molecular formula C53H72N2O12+2 B12810445 Atracurium, (1R,2R,1'R,2'S)-(+/-)- CAS No. 1599467-96-5

Atracurium, (1R,2R,1'R,2'S)-(+/-)-

Cat. No.: B12810445
CAS No.: 1599467-96-5
M. Wt: 929.1 g/mol
InChI Key: YXSLJKQTIDHPOT-LGHDNDGLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Atracurium is synthesized through a multi-step process involving the reaction of isoquinolinium compounds with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of atracurium involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Atracurium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Atracurium has several scientific research applications:

Mechanism of Action

Atracurium works by blocking the transmission of nerve impulses in the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the muscle cell membrane, preventing depolarization and subsequent muscle contraction. This leads to muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Atracurium is unique due to its rapid onset and intermediate duration of action. It is also known for its spontaneous degradation in the body, which reduces the need for renal or hepatic elimination .

Properties

CAS No.

1599467-96-5

Molecular Formula

C53H72N2O12+2

Molecular Weight

929.1 g/mol

IUPAC Name

5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55+/m1/s1

InChI Key

YXSLJKQTIDHPOT-LGHDNDGLSA-N

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Origin of Product

United States

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